N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide
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Overview
Description
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the cycloaddition reaction of suitable precursors. One common method involves the reaction of an araldoxime with an appropriate alkyne in the presence of a catalyst such as iodosobenzene and CTAB (cetyltrimethylammonium bromide) in a water medium at ambient temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines
- N-Methyl-4-pyridone-5-carboxamide
- Pyrazole Ether-Linked Isoxazolines
Uniqueness
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H2,1-2H3 |
InChI Key |
BQJJYDOXPUORJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NOCC1)OC |
Origin of Product |
United States |
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